A Technical Guide to the Physicochemical Properties of Boc-2,4-difluoro-D-homophenylalanine
A Technical Guide to the Physicochemical Properties of Boc-2,4-difluoro-D-homophenylalanine
Abstract: This guide provides a comprehensive technical overview of Boc-2,4-difluoro-D-homophenylalanine, a synthetic amino acid derivative of significant interest in contemporary drug discovery and peptide chemistry. We delve into its core physicochemical properties, analytical characterization methodologies, and the mechanistic implications of its unique structural features—namely, the strategic difluorination of the phenyl ring and the presence of the tert-butyloxycarbonyl (Boc) protecting group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the enhanced metabolic stability and modulated conformational properties conferred by fluorination in the design of next-generation peptide-based therapeutics.
Introduction & Strategic Significance
Boc-2,4-difluoro-D-homophenylalanine (Boc-2,4-diF-D-hPhe-OH) is a non-canonical amino acid building block designed for solid-phase peptide synthesis (SPPS) and other synthetic applications. Its structure combines three critical elements: a D-configured homophenylalanine backbone, a difluorinated aromatic ring, and an acid-labile Boc protecting group. This combination is not arbitrary; it is a deliberate design aimed at overcoming key challenges in peptide-based drug development.
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The high electronegativity and small size of fluorine atoms can profoundly influence a molecule's acidity, lipophilicity, conformational preferences, and bioavailability.[1][3] Specifically, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes, which in turn increases the in vivo half-life of peptide drug candidates.[4]
The D-configuration and the extended homophenylalanine backbone contribute to proteolytic resistance, as endogenous proteases are typically specific to L-amino acids with standard side chains. Finally, the Boc group provides robust protection of the alpha-amino function during peptide coupling reactions and can be selectively removed under acidic conditions, allowing for controlled, stepwise peptide elongation.[][6] Consequently, this compound serves as a high-value building block for creating novel peptides with improved stability, enhanced binding affinity, and superior therapeutic profiles.[4][7]
Molecular Structure and Core Physicochemical Properties
The rational design of peptides and peptidomimetics begins with a fundamental understanding of the building blocks' intrinsic properties. Below are the key identifiers and characteristics of Boc-2,4-difluoro-D-homophenylalanine.
Caption: Chemical structure of Boc-2,4-difluoro-D-homophenylalanine.
Table 1: Core Physicochemical Properties and Identifiers
| Property | Value / Description | Source(s) |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-(2,4-difluorophenyl)butanoic acid | N/A |
| CAS Number | 1260618-19-6 | [8] |
| Molecular Formula | C₁₅H₁₉F₂NO₄ | [7][9] |
| Molecular Weight | 315.32 g/mol | [9] |
| Appearance | Typically a white to off-white crystalline powder. | [][9][10] |
| Melting Point | Data not publicly available. For comparison, the analogous Boc-3,4-difluoro-D-β-homophenylalanine melts at 132-136 °C. | [9] |
| Solubility | Expected to have moderate solubility in organic solvents (e.g., DMF, DMSO, MeOH) and limited solubility in water. | [4] |
| Storage | Store at 2-8 °C to ensure stability. | [][9][10] |
Spectroscopic and Chromatographic Profile
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of synthetic building blocks. The following techniques are standard for the analysis of Boc-2,4-difluoro-D-homophenylalanine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation.
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¹H NMR: Will confirm the presence of protons, including the characteristic tert-butyl singlet (~1.4 ppm), the alpha-proton, and the aromatic protons, which will exhibit complex splitting patterns due to fluorine coupling.
-
¹³C NMR: Provides information on the carbon skeleton. The fluorine-substituted aromatic carbons will appear as doublets due to C-F coupling.
-
¹⁹F NMR: Is critical for confirming the presence and positions of the fluorine atoms on the phenyl ring.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), should yield a molecular ion peak corresponding to the calculated exact mass of the compound.[]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. Reversed-phase HPLC (RP-HPLC) is typically used to separate the target compound from any impurities. Chiral HPLC is necessary to confirm the enantiomeric purity and verify the D-configuration.[] Analytical data, including NMR and HPLC, is often available from commercial suppliers.[8]
Experimental Protocols for Characterization
The following protocols describe standard, self-validating methodologies for the analytical characterization of Boc-2,4-difluoro-D-homophenylalanine.
Protocol: Purity Determination by RP-HPLC
Causality: This method leverages the hydrophobic nature of the compound to achieve separation on a C18 stationary phase. A gradient elution is employed because it provides high resolution across a range of potential impurities with varying polarities. UV detection is chosen due to the strong absorbance of the difluorophenyl group.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30-32 min: 95% to 20% B
-
32-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of ≥98% is typically required for use in peptide synthesis.
Caption: Standard workflow for purity analysis by RP-HPLC.
Protocol: Identity Confirmation by LC-MS
Causality: This protocol couples the separation power of HPLC with the definitive mass identification of mass spectrometry. ESI is a soft ionization technique ideal for polar molecules like amino acid derivatives, preventing fragmentation and allowing for accurate measurement of the parent molecular ion.
Methodology:
-
LC System: Use the same LC method as described in Protocol 4.1.
-
MS Interface: Divert the column effluent to an ESI source coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole instrument).
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range that includes the expected mass of the compound (e.g., m/z 100-500).
-
Data Analysis: Confirm that the major peak in the chromatogram corresponds to a mass-to-charge ratio (m/z) matching the expected value for [C₁₅H₁₉F₂NO₄ + H]⁺ (calculated m/z ≈ 316.13).
Implications for Drug Development
The physicochemical properties of Boc-2,4-difluoro-D-homophenylalanine directly translate into tangible benefits for the development of peptide-based therapeutics.
-
Enhanced Metabolic Stability: The strong C-F bonds at the 2 and 4 positions of the phenyl ring sterically and electronically shield it from oxidative metabolism, a primary pathway for peptide degradation.[1][4] This leads to a longer plasma half-life and potentially reduced dosing frequency.
-
Modulated Receptor Binding: Fluorine atoms are highly electronegative and can participate in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a target receptor's binding pocket. This can alter the binding affinity and selectivity of the peptide, leading to improved potency and a better side-effect profile.[1]
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve oral bioavailability—a major goal in peptide drug design.[4]
-
Conformational Constraint: The steric bulk and electronic nature of the fluorine atoms can restrict the rotational freedom of the phenyl side chain, pre-organizing the peptide into a bioactive conformation that favors receptor binding.[1]
Caption: Relationship between structural features and therapeutic benefits.
Conclusion
Boc-2,4-difluoro-D-homophenylalanine is a sophisticated chemical tool engineered to address inherent limitations in peptide drug development. Its physicochemical properties, born from strategic difluorination and stereochemical control, offer a reliable pathway to enhance metabolic stability, modulate bioactivity, and improve the overall pharmacokinetic profile of peptide candidates. The analytical protocols detailed herein provide a robust framework for ensuring the quality and integrity of this building block, empowering scientists to confidently incorporate it into their synthetic workflows and accelerate the discovery of novel, high-efficacy therapeutics.
References
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Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Available at: [Link]
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Chem-Impex (n.d.). Boc-3,4-difluoro-D-β-homophenylalanine. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Amino Acids in Modern Drug Discovery. Available at: [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. Available at: [Link]
-
Chem-Impex (n.d.). Boc-2,4-dichloro-D-phenylalanine. Available at: [Link]
-
Chem-Impex (n.d.). Boc-2,4-difluoro-L-phenylalanine. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Available at: [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-2,4-Difluoro-D-Phenylalanine () for sale [vulcanchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. chemimpex.com [chemimpex.com]
- 8. 1260618-19-6|Boc-2,4-difluoro-D-homophenylalanine|BLD Pharm [bldpharm.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
